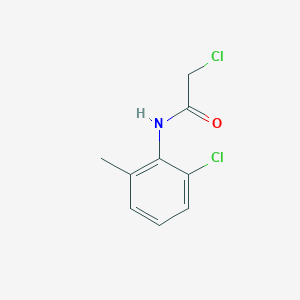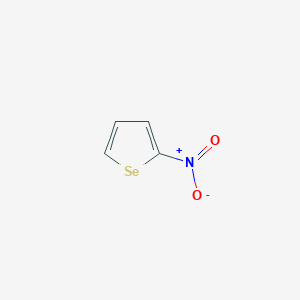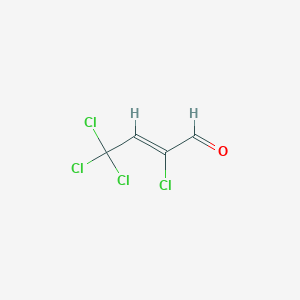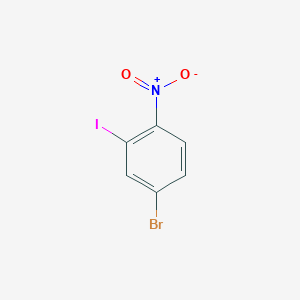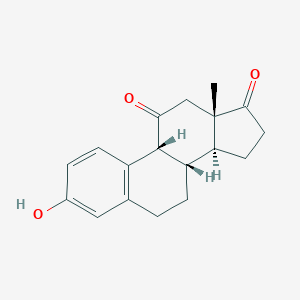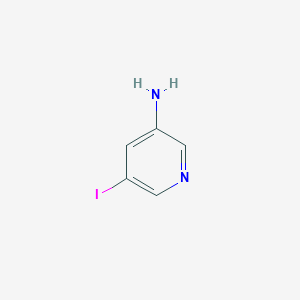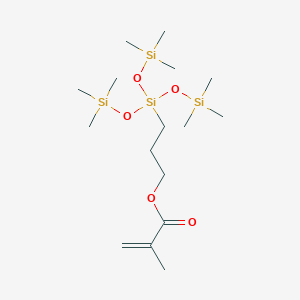
3-(甲基丙烯酰氧基)丙基三(三甲基硅氧基)硅烷
描述
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, also known as 3-óTris(trimethylsiloxy)silyl!propyl methacrylate, is a tetramethylsilane-protected silicate compound . It is primarily used for proteomics research . It also serves as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .
Synthesis Analysis
This compound has been used in the synthesis of silicone-based hydrogel contact lenses. The lenses were prepared by the polymerization of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS), N,N-dimethylacrylamide (DMA), 1-vinyl-2-pyrrolidinone (NVP), and 2-hydroxyethylmethacrylate (HEMA) .Molecular Structure Analysis
The molecular formula of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is C16H38O5Si4 . Its molecular weight is 422.81 .Chemical Reactions Analysis
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a highly reactive compound and is used in a variety of chemical reactions. It acts as a tetramethylsilane-protected silicate compound utilized for proteomics research .Physical And Chemical Properties Analysis
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a colorless transparent liquid . It is immiscible with water .科学研究应用
Proteomics Research
This compound is utilized as a tetramethylsilane-protected silicate in proteomics research . It helps in the analysis of protein composition, structure, and function by providing a stable matrix for protein immobilization.
Silane Coupling Agent
As a silane coupling agent, it facilitates the bonding between organic and inorganic materials. This is particularly useful in composite materials where it improves the interfacial adhesion .
Adhesion Promoter
It acts as an adhesion promoter, enhancing the bond strength between substrates and coatings. This application is vital in coatings technology to ensure durability and longevity of the protective layers .
Hydrophobing Agent
In its role as a hydrophobing agent, it imparts water-repellent properties to surfaces. This is beneficial in creating self-cleaning surfaces and in protecting materials from water-induced damage .
Dispersing Agent
As a dispersing agent, it aids in the uniform distribution of particles within a liquid medium. This is crucial in paint formulations and in the production of nanocomposites .
Crosslinking Agent
It serves as a crosslinking agent, which is essential in polymer chemistry to enhance the mechanical properties and thermal stability of polymers .
Moisture Scavenger
Employed as a moisture scavenger, it helps in removing water from various systems, which is important in preventing hydrolysis reactions that can degrade materials .
Polypropylene Catalyst
In the field of polymerization, it is used as a catalyst for polypropylene, improving the polymer’s characteristics and influencing its molecular weight distribution .
Silicate Stabilizer
It stabilizes silicate structures in various applications, including zeolite synthesis, which is pivotal in catalysis and molecular sieving .
Polyurethane Endcapper Silane
As a polyurethane endcapper silane, it terminates the polymer chains, affecting the physical properties of the final polyurethane product .
Drying Agent
It acts as a drying agent by binding to moisture, which is particularly useful in paint and coating applications to speed up the drying process .
Curing Agent
As a curing agent, it facilitates the hardening of materials through chemical reactions, which is essential in adhesive and sealant technologies .
Reinforcer
It reinforces materials by improving their mechanical properties, such as tensile strength and impact resistance, making it valuable in composite material manufacturing .
Silylating Agent
It serves as a silylating agent in organic synthesis, providing protection for reactive groups during chemical reactions .
Reducing Agent
In synthetic chemistry, it is used as a reducing agent to decrease the oxidation state of a chemical species .
Silyl Building Block
It acts as a silyl building block, contributing to the synthesis of complex silicon-containing structures .
Synthons in Synthetic Chemistry
Lastly, it is used as synthons in synthetic chemistry, which are reagents that can undergo various transformations to build more complex molecules .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
Given its wide range of applications, from proteomics research to the production of contact lenses, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is likely to continue to be a valuable compound in various fields . Its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential for further applications in these areas .
属性
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKSSIEODQWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28502-32-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28502-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00168977 | |
| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |
CAS RN |
17096-07-0 | |
| Record name | Tris(trimethylsiloxy)silylpropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) in silicone hydrogel contact lenses?
A: TRIS is a key component in silicone hydrogel contact lenses due to its ability to enhance oxygen permeability. Studies have shown that increasing the concentration of TRIS in hydrogel formulations leads to a corresponding increase in oxygen permeability, a critical factor for maintaining corneal health during contact lens wear [, , ]. This increase in oxygen permeability is attributed to the presence of the siloxane groups within TRIS's structure, which facilitates the passage of oxygen through the lens material.
Q2: How does the hydrophilicity of other monomers affect the properties of TRIS-based silicone hydrogels?
A: The incorporation of hydrophilic monomers, like 2-hydroxyethyl methacrylate (HEMA) and N,N-dimethylacrylamide (DMA), alongside TRIS is crucial for balancing the hydrophilicity of the resulting silicone hydrogel. While TRIS increases oxygen permeability, it also reduces water content. Hydrophilic monomers counteract this effect, improving the wettability and comfort of the lens [, ]. For instance, research indicates that increasing the DMA/HEMA ratio in TRIS-based hydrogels leads to increased equilibrium water content and decreased water contact angle, indicating improved surface hydrophilicity [].
Q3: Does the equilibrium water content (EWC) of TRIS-based silicone hydrogels influence their mechanical properties?
A: Yes, there is a relationship between EWC and the mechanical properties of TRIS-based silicone hydrogels. As the EWC increases, generally by incorporating more hydrophilic monomers, the tensile strength of the hydrogel tends to decrease []. This suggests that a balance must be struck between achieving sufficient oxygen permeability with TRIS and maintaining adequate mechanical strength for lens handling and durability.
Q4: Beyond contact lenses, what other applications utilize the surface modifying properties of TRIS?
A: TRIS is also employed to modify the surface properties of materials like vulcanized rubber and poly(dimethylsiloxane) (PDMS) for various applications. In rubber, grafting TRIS increases hydrophobicity, as evidenced by an increase in the water contact angle. This modification has implications for improving the performance of materials like wiper blades []. In PDMS microchips used for electrophoresis, TRIS is incorporated into a phospholipid polymer coating. This coating enhances protein separation efficiency by minimizing protein adsorption and reducing electroosmotic flow [, ].
Q5: Are there any studies investigating the biocompatibility of TRIS-based materials?
A: Yes, several studies have explored the biocompatibility of TRIS-containing materials. Research on TRIS-based silicone hydrogels for contact lenses demonstrates that L929 fibroblasts, a type of cell, can grow on these hydrogels, suggesting their non-cytotoxic nature []. Additionally, studies on TRIS-modified PDMS microchips for electrophoresis show reduced protein adsorption, indicating good biocompatibility for applications involving biological samples [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

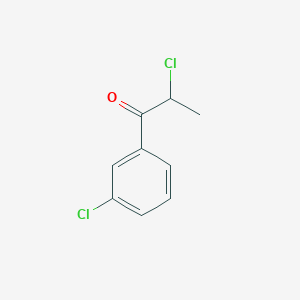
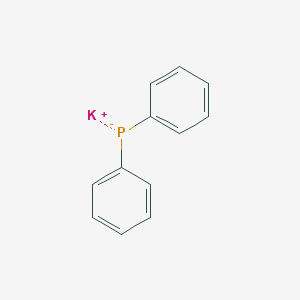

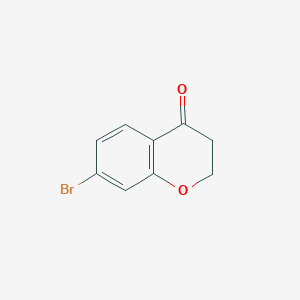

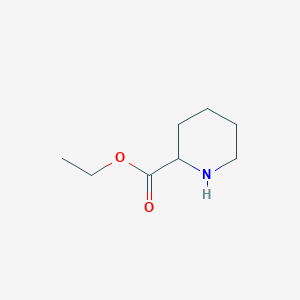
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
